Nomegestrol

説明

Nomegestrol, also known as 19-normegestrol, is a steroidal progestin which was patented in 1975 but was never marketed . It is the parent compound of nomegestrol acetate, which is marketed as a progestin . Nomegestrol acetate, also known as NOMAC, is used in oral contraceptives, menopausal hormone therapy, and for the treatment of gynecological disorders .

Synthesis Analysis

Nomegestrol acetate is synthesized by taking a compound 17a-hydroxylprogesterone acetate as a starting raw material, carrying out etherification addition and elimination, carrying out a hydrogenated reduction reaction to produce a Nomegestrol acetate crude product, and then, carrying out crystallization by using ethyl acetate .

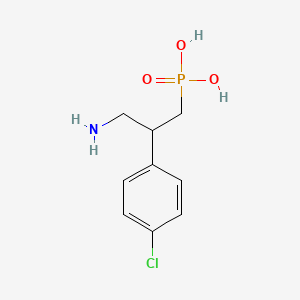

Molecular Structure Analysis

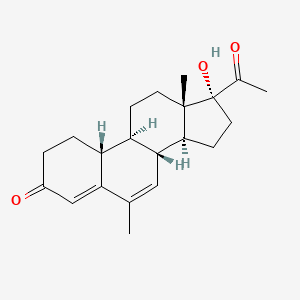

Nomegestrol has a molecular weight of 328.452 g/mol and a chemical formula of C21H28O3 . The structure of Nomegestrol is similar to progesterone .

Physical And Chemical Properties Analysis

Nomegestrol has a density of 1.2±0.1 g/cm3, a boiling point of 502.6±50.0 °C at 760 mmHg, and a melting point of 204-205ºC . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 rotatable bond .

科学的研究の応用

Endometrial Cancer Treatment

Nomegestrol acetate (NOMAC) has been found to suppress the growth of endometrial cancer cells . It does this by arresting the cell cycle at the G0/G1 phase, inducing apoptosis, and markedly down-regulating the level of phosphorylated mTOR/4EBP1/eIF4G in both cell lines . This suggests that NOMAC could be a potential therapeutic agent for endometrial cancer.

Combination Therapy with Metformin

Metformin, a common drug used to treat type 2 diabetes, has been found to enhance the inhibitory effect of NOMAC on endometrial cancer cells . The combination of metformin and NOMAC not only increases the rate of apoptosis but also strengthens the depressive effect of NOMAC on the activity of mTOR and its downstream substrates .

Hormone Therapy

NOMAC is a synthetic progestogen derived from 19-nor-progesterone and has been used in hormone therapy . It has a high selectivity for progesterone receptors, making it a potential candidate for hormone replacement therapy .

Contraception

NOMAC has been used in combination with 17beta-estradiol in a new monophasic combined oral contraceptive . This contraceptive has been successful in clinical trials, suggesting that NOMAC could be a key component in future contraceptive drugs .

Treatment of Premenstrual Dysphoric Disorder (PMDD)

Nomegestrol acetate, in combination with 17-beta estradiol, has been used off-label for the treatment of mood symptoms in PMDD . This suggests that NOMAC could have potential applications in the treatment of mood disorders .

Anti-Androgenic Activity

NOMAC has been found to exhibit moderate anti-androgenic activity . This means it could potentially be used in the treatment of conditions that are characterized by excessive androgen activity .

Safety and Hazards

作用機序

Target of Action

Nomegestrol, also known as Nomegestrol Acetate (NOMAC), is a synthetic progestogen . Its primary target is the progesterone receptor (PR) . The PR is a type of nuclear receptor that is activated by the steroid hormone progesterone. It plays a crucial role in the reproductive system, regulating ovulation, implantation, and pregnancy .

Mode of Action

Nomegestrol is a full PR agonist . It binds with strong affinity to PR in hormone-sensitive cells derived from rat, rabbit, or human . This binding triggers a series of cellular responses, including the inhibition of ovulation and changes in cervical secretion . The long elimination half-life of Nomegestrol Acetate (46 h at steady state) contributes to its high contraceptive efficacy .

Biochemical Pathways

Nomegestrol’s action primarily affects the hypothalamic-pituitary-gonadal axis . By binding to the PR, it inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing ovulation .

Pharmacokinetics

Its long half-life suggests that it has good bioavailability and stability in the body .

Result of Action

The molecular and cellular effects of Nomegestrol’s action include the inhibition of ovulation and changes in cervical secretion . It also exhibits moderate anti-androgenic activity in rats .

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIYQJTUIACIG-YBZCJVABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@H]4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866702 | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nomegestrol | |

CAS RN |

58691-88-6 | |

| Record name | Nomegestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58691-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomegestrol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058691886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomegestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOMEGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10F89177CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1679750.png)

![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)

![8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B1679757.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid](/img/structure/B1679767.png)